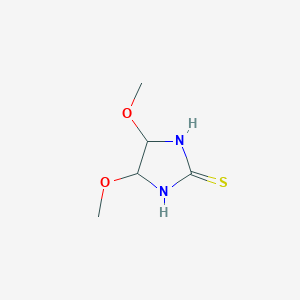![molecular formula C18H20BrClN2O B3036707 1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 400075-56-1](/img/structure/B3036707.png)
1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Descripción general
Descripción
1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol (BCPE) is a synthetic piperazine compound that has been studied for its potential applications in the field of scientific research. BCPE has been shown to possess a variety of biological activities, including anti-inflammatory and anti-fungal properties. BCPE has also been studied for its potential use in the treatment of certain types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been involved in synthesis processes, such as the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, with optimized technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
- It has also been utilized in the synthesis of novel compounds, such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating its value in the creation of new chemical entities (M. Wujec & R. Typek, 2023).
Biological and Pharmacological Research
- Piperazine-based tertiary amino alcohols, related to this compound, have been synthesized and studied for their antitumor activity, demonstrating potential applications in cancer research (N. Hakobyan et al., 2020).
- A structurally related compound, 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, has been evaluated as an allosteric enhancer of the A1 adenosine receptor, indicating potential therapeutic applications (R. Romagnoli et al., 2008).
Other Applications
- The compound has been used in the synthesis of new manufacturing procedures for drugs like cetirizine, highlighting its role in pharmaceutical manufacturing (J. Reiter et al., 2012).
- It has also played a role in dual labeling studies, such as the dual labeling of lobuprofen with tritium and carbon‐14, underlining its usefulness in drug development and pharmacokinetic studies (J. Santamaria et al., 1988).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c19-15-6-4-14(5-7-15)18(23)13-21-8-10-22(11-9-21)17-3-1-2-16(20)12-17/h1-7,12,18,23H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXGXZXGWUZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)


![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)




![3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3036644.png)
